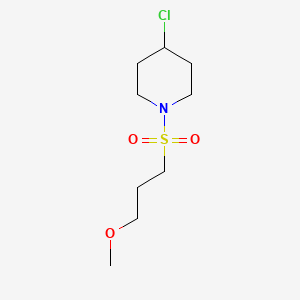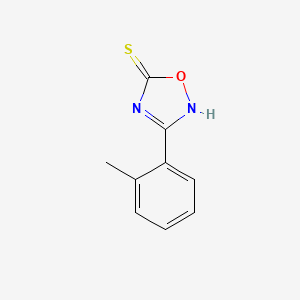
4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Overview
Description
4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid (4-CPDFB) is a novel organic compound with a wide range of potential applications in the fields of medicine, biochemistry, and materials science. 4-CPDFB has been studied extensively in recent years due to its unique properties and potential applications in a variety of fields.
Scientific Research Applications
Pharmaceutical Research: Synthesis of Roflumilast
4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid: is utilized as a key synthetic intermediate in the production of Roflumilast . Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of severe COPD (chronic obstructive pulmonary disease). The compound’s role in the synthesis process is critical due to its specific chemical structure, which allows for the creation of Roflumilast through a copper-catalyzed hydroxylation .
properties
IUPAC Name |
4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-8-3-7(11(14)15)4-9(13)10(8)16-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVZZPBKPNWGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



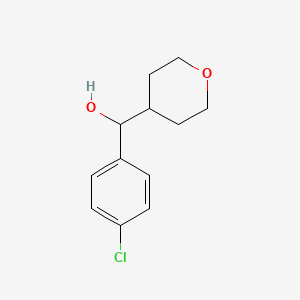
![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B1428869.png)
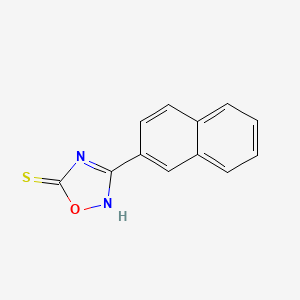
![5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428873.png)
![3-[(Cyclopentylmethyl)sulfanyl]aniline](/img/structure/B1428874.png)
![(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol](/img/structure/B1428875.png)
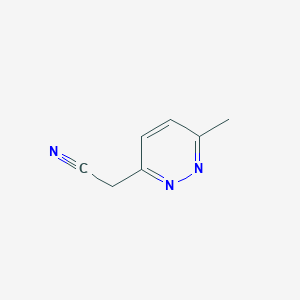
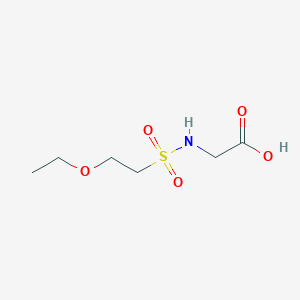
![1-[(4-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1428878.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428879.png)
